2-Iodo-4'-methoxy-1,1'-biphenyl

Catalog No.
S13044259
CAS No.
197292-94-7
M.F
C13H11IO
M. Wt
310.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4'-methoxy-1,1'-biphenyl

CAS Number

197292-94-7

Product Name

2-Iodo-4'-methoxy-1,1'-biphenyl

IUPAC Name

1-iodo-2-(4-methoxyphenyl)benzene

Molecular Formula

C13H11IO

Molecular Weight

310.13 g/mol

InChI

InChI=1S/C13H11IO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3

InChI Key

FYFZFFBAOKJZDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2I

2-Iodo-4'-methoxy-1,1'-biphenyl is an organic compound characterized by a biphenyl structure with a methoxy group and an iodine atom attached to the aromatic rings. Its chemical formula is C13_{13}H11_{11}I O, and it features a molecular weight of approximately 292.13 g/mol. The compound is distinguished by its unique combination of substituents that influence its chemical properties and biological activities.

The reactivity of 2-Iodo-4'-methoxy-1,1'-biphenyl can be attributed to the presence of the iodine atom, which can undergo nucleophilic substitution reactions. The methoxy group also serves as a directing group in electrophilic aromatic substitution reactions. For instance, the compound can react with various nucleophiles, leading to the formation of derivatives through substitution at the iodine position. Additionally, it may participate in coupling reactions typical of biphenyl compounds, such as Suzuki or Sonogashira reactions, which are useful for synthesizing more complex organic molecules.

Research indicates that 2-Iodo-4'-methoxy-1,1'-biphenyl exhibits notable biological activities. It has been studied for its potential effects on serotonin receptors, particularly in relation to its structural similarities to other psychoactive compounds. The presence of the iodine atom and methoxy group may enhance its binding affinity to certain receptors, suggesting possible applications in pharmacology. Furthermore, studies have indicated that compounds with similar structures may exhibit anti-cancer properties or act as inhibitors in various biological pathways.

Several synthetic routes can be employed to produce 2-Iodo-4'-methoxy-1,1'-biphenyl:

  • Iodination of 4-Methoxy-biphenyl: This method involves the direct iodination of 4-methoxybiphenyl using iodine monochloride or other iodinating agents under controlled conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods such as Suzuki or Stille reactions allows for the introduction of the iodine substituent onto the biphenyl scaffold.
  • Functional Group Transformations: Starting from commercially available precursors such as phenols or halogenated phenols, various functional group transformations can yield the desired compound.

2-Iodo-4'-methoxy-1,1'-biphenyl has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific receptors.
  • Material Science: Its unique electronic properties could be explored in organic electronics or photonic applications.
  • Chemical Research: As a versatile intermediate, it can facilitate the synthesis of more complex organic molecules.

Interaction studies have shown that 2-Iodo-4'-methoxy-1,1'-biphenyl may interact with various biological targets. These interactions often depend on its structural characteristics and substituents. For example, studies focusing on its binding affinity to serotonin receptors suggest that modifications in substituents can significantly alter its pharmacological profile. Understanding these interactions is crucial for optimizing its efficacy and safety in potential therapeutic applications.

Several compounds share structural similarities with 2-Iodo-4'-methoxy-1,1'-biphenyl. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-Iodo-4-methylbiphenylBiphenyl with an iodine and methyl groupMethyl group may influence lipophilicity
4-Methoxyphenyl iodideIodinated derivative of methoxyphenolSimilar reactivity but lacks biphenyl connectivity
2-Bromo-4'-methoxy-1,1'-biphenylBromine instead of iodine at position 2Potentially different receptor interactions
4-MethoxybiphenylBiphenyl with only a methoxy groupServes as a simpler analogue without halogen influence

The uniqueness of 2-Iodo-4'-methoxy-1,1'-biphenyl lies in the combination of the iodine atom's electronegativity and the methoxy group's electron-donating properties, which together influence its reactivity and biological activity compared to similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

309.98546 g/mol

Monoisotopic Mass

309.98546 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types